molecular formula C23H27N5O2S B2496993 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 886962-81-8

2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2496993
CAS No.: 886962-81-8
M. Wt: 437.56
InChI Key: HCUGLTQEOMPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of various heterocyclic compounds incorporating the antipyrine moiety, which demonstrates antimicrobial activities. The process involves utilizing key intermediates like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a precursor for creating new compounds with potential antimicrobial properties. These synthesized products are characterized by infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectral studies, highlighting their role in developing antimicrobial agents (Bondock et al., 2008).

Antimicrobial Activity

The antimicrobial activity of synthesized heterocyclic compounds is a critical area of application. Through the synthesis of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, these compounds are evaluated for their antimicrobial potential. This application not only explores the chemical versatility of the compound but also its relevance in medicinal chemistry for developing new antimicrobial agents (Bondock et al., 2008).

Molecular Docking and Pharmacological Evaluation

Another fascinating application involves the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This includes molecular docking studies to assess the interaction of synthesized compounds with anticonvulsant biotargets. The process demonstrates how the structural modification of compounds can lead to potential anticonvulsant agents, emphasizing the role of molecular design in drug development (Severina et al., 2020).

Properties

IUPAC Name

2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-14(2)18-8-6-17(7-9-18)12-20-22(30)28(24)23(27-26-20)31-13-21(29)25-19-10-5-15(3)11-16(19)4/h5-11,14H,12-13,24H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUGLTQEOMPZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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